4,5-Dichloropyridine-2,3-diamine

Description

Molecular Architecture and Heterocyclic Framework

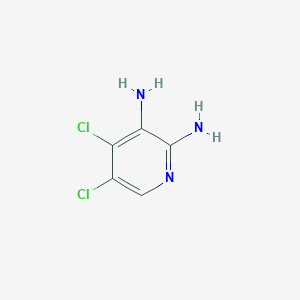

4,5-Dichloropyridine-2,3-diamine exhibits a distinctive molecular architecture centered around a pyridine ring system with specific substitution patterns that significantly influence its chemical properties. The compound bears the Chemical Abstracts Service registry number 662116-66-7 and is cataloged under the MDL number MFCD13181791. The heterocyclic framework consists of a six-membered aromatic ring containing one nitrogen atom at position 1, with two amino groups (-NH₂) attached at positions 2 and 3, and chlorine atoms substituted at positions 4 and 5.

The molecular geometry of this compound demonstrates the characteristic planar structure typical of pyridine derivatives, with the aromatic ring providing the foundational framework for the overall molecular conformation. The positioning of the amino groups at adjacent carbons (positions 2 and 3) creates opportunities for intramolecular hydrogen bonding and influences the electronic distribution throughout the ring system. The chlorine substituents at positions 4 and 5 introduce electron-withdrawing effects that modulate the basicity of both the pyridine nitrogen and the amino groups, resulting in altered chemical reactivity compared to unsubstituted pyridine derivatives.

The heterocyclic nature of the pyridine core contributes to the compound's stability and provides multiple sites for potential chemical modifications. The arrangement of substituents creates an asymmetric substitution pattern that can lead to specific regiochemical preferences in subsequent reactions. This molecular architecture has been confirmed through various analytical techniques and is consistent with the assigned CAS number and chemical database entries.

Quantum Chemical Modeling and Density Functional Theory Studies

Quantum chemical investigations of chlorinated pyridine derivatives, including compounds structurally related to this compound, have employed density functional theory methods to elucidate electronic structure and molecular properties. These computational approaches utilize the B3LYP functional combined with various basis sets, including 6-31G() and 6-311+G(*), to provide accurate descriptions of molecular geometries, electronic distributions, and thermodynamic properties. The application of density functional theory methods has proven particularly effective for predicting the vibrational frequencies and electronic transitions of halogenated pyridine derivatives.

Computational modeling studies have revealed that the presence of chlorine substituents significantly affects the electronic density distribution within the pyridine ring system. The electron-withdrawing nature of chlorine atoms creates localized areas of reduced electron density, particularly at positions adjacent to the substitution sites. This electronic redistribution influences the compound's chemical reactivity and spectroscopic properties, making quantum chemical calculations essential for understanding structure-property relationships.

Propriétés

IUPAC Name |

4,5-dichloropyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3/c6-2-1-10-5(9)4(8)3(2)7/h1H,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVJRSTWOQZULF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)N)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670258 | |

| Record name | 4,5-Dichloropyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

662116-66-7 | |

| Record name | 4,5-Dichloropyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Amination of 4,5-Dichloropyridine Derivatives

A common synthetic strategy for preparing 4,5-Dichloropyridine-2,3-diamine involves the amination of chlorinated pyridine derivatives. Typically, 4,5-dichloropyridine or its halogenated precursors undergo nucleophilic substitution with ammonia or amines to introduce amino groups at the 2 and 3 positions of the pyridine ring.

- Use of aqueous ammonia or ammonia solution under pressure

- Catalytic systems to facilitate substitution

- Elevated temperatures ranging from 100 to 150 °C

- Reaction times between 7 to 10 hours

- Organic solvent extraction post-reaction to isolate the pure product

This method is scalable and has been optimized for industrial production to maximize yield and purity. The process often employs autoclaves to maintain ammonia pressure and temperature control.

Patent-Documented Method: Catalytic Amination of 3-Amino-2-chloropyridine

A notable patented method (DE102009022830A1) describes the preparation of 2,3-diaminopyridine derivatives, which can be adapted for this compound by starting with appropriately chlorinated substrates.

Process Summary:

| Step | Description |

|---|---|

| 1 | Starting material: 3-amino-2-chloropyridine or derivatives thereof |

| 2 | Amination with aqueous ammonia in the presence of a catalyst |

| 3 | Reaction conditions: temperature 100–150 °C, ammonia pressure 1–5 kg/cm² |

| 4 | Reaction duration: 7–10 hours |

| 5 | Post-reaction extraction with organic solvents (e.g., ethyl acetate) to isolate the product |

- 4.5 g of substrate with 25% ammonia solution in a 0.4 L autoclave

- Stirring at 25-30 °C, ammonia pressure 3 kg/cm² initially

- Heating to 130 °C, maintaining for 8 hours at 18-24 kg/cm² pressure

- Cooling and venting excess ammonia

- Extraction with ethyl acetate at 50-55 °C

- Yield: 56% of 2,3-diaminopyridine with 99.5% HPLC purity

- Product confirmed by mass spectrometry

This method emphasizes efficient ammonia recycling and solvent recovery, making it industrially viable.

Chlorination Followed by Amination

Another synthetic route involves initial chlorination of pyridine derivatives to install chlorine atoms at the 4 and 5 positions, followed by amination at the 2 and 3 positions.

| Step | Description |

|---|---|

| 1 | Chlorination of pyridine or pyridine derivatives to introduce chlorine at positions 4 and 5 |

| 2 | Amination reaction with ammonia or amines to substitute at positions 2 and 3 |

| 3 | Use of catalysts and controlled reaction conditions to optimize substitution |

| 4 | Purification by extraction or chromatography |

Industrial processes utilize this approach with advanced catalytic systems and optimized parameters to achieve high yield and purity, suitable for large-scale production.

Reduction of Nitro-Substituted Precursors

A related method involves the reduction of nitro-substituted chloropyridine intermediates to the corresponding diamines.

- Starting from 4,5-dichloro-3-nitropyridin-2-amine

- Reduction with zinc dust in acetic acid at room temperature (~20 °C) for about 3 hours

- Workup by neutralization with sodium carbonate and extraction with ethyl acetate

- Purification by column chromatography

Yield reported: approximately 57.5% of this compound.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The catalytic amination method under ammonia pressure provides a relatively straightforward and efficient route with good purity and moderate yield.

- Chlorination followed by amination is the preferred industrial approach due to scalability and adaptability to continuous processes.

- Reduction of nitro-substituted intermediates offers an alternative route but may require additional purification steps.

- Reaction parameters such as temperature, pressure, catalyst choice, and solvent significantly influence yield and purity.

- Recycling of ammonia and organic solvents is critical for sustainable and cost-effective industrial production.

Analyse Des Réactions Chimiques

Types of Reactions: 4,5-Dichloropyridine-2,3-diamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.

Oxidation and Reduction Reactions: The amino groups can participate in oxidation or reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide, often in the presence of a suitable solvent like dimethyl sulfoxide.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Major Products Formed:

Substitution Products: Compounds with hydroxyl or alkoxy groups replacing the chlorine atoms.

Oxidation Products: Various oxidized derivatives of the amino groups.

Applications De Recherche Scientifique

4,5-Dichloropyridine-2,3-diamine has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 4,5-Dichloropyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and amino groups play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest significant interactions with cellular proteins .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 4,6-Dichloropyridine-2,3-diamine, differing in halogen type, substitution patterns, or ring positions:

Table 1: Structural and Functional Comparison

Key Differences and Research Findings

Reactivity and Synthesis :

- 4,6-Dichloropyridine-2,3-diamine undergoes condensation with aromatic carboxylic acids to form imidazo[4,5-b]pyridine derivatives, a reaction pathway shared with 5-bromopyridine-2,3-diamine . However, the presence of chlorine at positions 4 and 6 (vs. bromine at position 5) alters electronic effects, influencing reaction rates and product stability.

- 5-Chloropyridine-3,4-diamine exhibits distinct regioselectivity in cyclization due to NH₂ groups at positions 3 and 4, enabling applications in asymmetric synthesis .

Biological Activity: Imidazo[4,5-b]pyridine derivatives from 5-bromopyridine-2,3-diamine demonstrate notable antifungal and antioxidant activities, attributed to bromine’s electronegativity enhancing binding to microbial enzymes . Chlorinated analogs like 4,6-Dichloropyridine-2,3-diamine show lower antimicrobial potency but greater utility in polymer stabilization, likely due to steric hindrance from dual chlorine atoms .

Market and Industrial Use: 5-Bromopyrazine-2,3-diamine has seen rising demand in agrochemicals (2020–2025 CAGR: 6.2%), driven by its use in herbicide intermediates .

Activité Biologique

Overview

4,5-Dichloropyridine-2,3-diamine (chemical formula: CHClN) is an organic compound belonging to the chloropyridine family. It features a pyridine ring with two chlorine substituents and two amino groups. This structural configuration contributes to its diverse biological activities, particularly in antimicrobial and anticancer research.

The compound is synthesized primarily through chlorination followed by amination of pyridine derivatives. The typical synthetic route involves:

- Chlorination : Chlorination of pyridine derivatives to introduce chlorine atoms at the 4 and 5 positions.

- Amination : Reaction with ammonia or primary amines to introduce amino groups at the 2 and 3 positions.

This compound is notable for its unique substitution pattern, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against:

- Gram-positive bacteria : Staphylococcus aureus, Enterococcus faecalis.

- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa.

- Fungi : Candida albicans, Aspergillus fumigatus.

The compound's mechanism of action appears to involve interference with bacterial cell wall synthesis and disruption of cellular processes, although specific targets are still under investigation .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been explored for its potential anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as:

- Induction of apoptosis (programmed cell death).

- Inhibition of key signaling pathways involved in tumor growth.

Research has focused on its efficacy against various cancer cell lines, including breast and lung cancer cells. The presence of amino groups is believed to enhance its interaction with cellular receptors involved in cancer progression .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally related compounds can be insightful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Amino-2,6-dichloropyridine | Amino group at position 4 | Precursor in drug synthesis |

| 2,3-Diamino-6-chloropyridine | Chlorine at position 6 | Different reactivity patterns |

| 2,6-Dichloropyridine-3,4-diamine | Chlorines at positions 2 and 6 | Unique reactivity due to substituted positions |

| This compound | Chlorines at positions 4 and 5 | Notable antimicrobial and anticancer properties |

This table highlights how variations in substitution can lead to differing biological activities among chlorinated pyridine derivatives.

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial effectiveness of this compound against a panel of bacterial strains. Results indicated a significant reduction in bacterial viability with minimum inhibitory concentrations (MICs) ranging from 20 µg/mL to 80 µg/mL depending on the strain tested . -

Anticancer Mechanism Investigation :

In vitro studies on lung cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies suggested that it induces apoptosis via activation of caspase pathways .

Future Directions

The ongoing research into the biological activity of this compound suggests promising potential for therapeutic applications. Future studies should focus on:

- Elucidating the precise molecular mechanisms underlying its antimicrobial and anticancer activities.

- Conducting in vivo studies to assess efficacy and safety profiles.

- Exploring structural modifications to enhance potency and selectivity against specific targets.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4,5-Dichloropyridine-2,3-diamine, and how is purity validated?

- Methodological Answer : Synthesis typically involves halogenation and amination steps. For example, chlorination of pyridinediamine precursors using POCl₃ or PCl₅ under controlled temperatures (80–120°C) can introduce chlorine atoms at specific positions. Subsequent purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (compare with literature values for analogous compounds, e.g., 81–83°C for 2-amino-3,5-dichloropyridine ). Mass spectrometry (ESI-MS) confirms molecular weight (expected m/z: 178.02 for C₅H₅Cl₂N₃) .

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : In CDCl₃ or DMSO-d₆, aromatic protons appear as doublets or triplets (δ 6.5–8.5 ppm). Chlorine substituents deshield adjacent carbons (e.g., C-4 and C-5 in dichloropyridines show δ 120–140 ppm in ¹³C NMR) .

- IR Spectroscopy : N-H stretches (3300–3500 cm⁻¹) and C-Cl vibrations (550–750 cm⁻¹) confirm functional groups.

- X-ray Crystallography : For unambiguous confirmation, single crystals are grown via slow evaporation (e.g., in methanol). SHELXL refinement (using SHELX-90 or later versions) resolves bond lengths and angles, with R-factor thresholds < 5% for high confidence .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in proposed reaction mechanisms for this compound’s nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model transition states and activation energies. For instance, comparing SNAr (nucleophilic aromatic substitution) pathways at C-4 vs. C-5 positions identifies regioselectivity drivers (e.g., electron-withdrawing effects of adjacent amino groups). Contradictions in experimental vs. theoretical yields are addressed by solvent effects (PCM models) and steric parameters. Validation involves kinetic isotope effects (KIE) or Hammett plots .

Q. What strategies mitigate crystallographic data discrepancies in halogenated pyridinediamines like this compound?

- Methodological Answer : Discrepancies arise from twinning or disordered Cl atoms. Strategies include:

- Phase Annealing : SHELXE refines phases using negative quartet relations, improving success rates for large structures .

- High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to enhance resolution (< 1.0 Å).

- Validation Tools : CheckCIF/PLATON identifies symmetry errors, while Olex2’s disorder modeling handles Cl positional ambiguities .

Q. How does the electronic configuration of this compound influence its bioactivity as a kinase inhibitor?

- Methodological Answer :

- Molecular Docking : AutoDock Vina simulates binding to ATP pockets (e.g., EGFR kinase). Chlorine atoms enhance hydrophobic interactions, while amino groups form hydrogen bonds with catalytic lysines (e.g., Lys745).

- SAR Studies : Compare IC₅₀ values of 4,5-dichloro vs. 4,6-dichloro analogs (e.g., 4,6-derivatives show reduced potency due to steric hindrance) .

- Electrostatic Potential Maps : Generated via Gaussian09, highlighting nucleophilic regions (e.g., C-2 for covalent inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.